Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-
Description
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- (referred to as CHIR-090 in ), is a chiral benzamide derivative with a stereospecific hydroxy-hydroxymethylpropyl side chain. Its IUPAC name is N-[(1S,2R)-2-Hydroxy-1-[(hydroxyamino)carbonyl]propyl]-4-[2-[4-(4-morpholinylmethyl)phenyl]ethynyl]benzamide . This compound is a potent, slow-binding inhibitor of the bacterial enzyme LpxC, critical for lipid A biosynthesis in Gram-negative pathogens like E. coli . Key structural features include:
- A benzamide core with a 4-(4-morpholinylmethyl)phenylethynyl substituent.
- A (1S,2R)-configured hydroxy-hydroxymethylpropylamine side chain.
- A hydroxamic acid moiety for zinc coordination in the LpxC active site .
Its synthesis involves coupling reactions under DMF/CH₂Cl₂ conditions, with DMSO as the solvent .
Properties
CAS No. |
864954-26-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1 |
InChI Key |
HRJKQWCNQJAYRH-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Approaches
Rhodium(I)-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds enable precise stereocontrol. For example, boronic ester intermediates undergo rhodium-mediated additions to enones, yielding adducts with >20:1 diastereomeric ratios. Subsequent reductions with borane-THF complex and oxidative transformations (e.g., RuCl₃-mediated oxidations) install hydroxyl groups while retaining stereochemistry.
Chiral Pool Strategies
Evans’ asymmetric enolate methylation provides an alternative route. Starting from (S)-2-methylbutanol, methylations using oxazaborolidine catalysts afford intermediates with 4S configuration, which are further elaborated via cerium-mediated additions to ketones. This method achieves enantiomeric excesses >95%, critical for pharmaceutical applications.
Amide Bond Formation Strategies
Coupling Reagents and Conditions
The benzamide linkage is forged using carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, TBTU). Patent data highlights the use of mixed anhydride methods for sterically hindered amines, achieving yields of 75–90%. Microwave-assisted coupling reduces reaction times to <1 hour while maintaining high purity.
Protecting Group Management
Tert-butyldimethylsilyl (TBS) ethers protect hydroxyl groups during amidation, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF). Boc-protected amines are deblocked via trifluoroacetic acid (TFA), minimizing side reactions.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (hexane/ethyl acetate gradients) resolves diastereomers, while preparative HPLC (C18 columns, acetonitrile/water) isolates enantiopure product.
Spectroscopic Analysis
Table 1: Characterization Data for N-[(1S,2R)-2-Hydroxy-1-(Hydroxymethyl)Propyl]Benzamide
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Stereoselectivity (dr) | Scalability |
|---|---|---|---|
| Rhodium-Catalyzed 1,4-Addition | 84 | >20:1 | Moderate |
| Evans’ Asymmetric Methylation | 76 | >95% ee | High |
| EDCl-Mediated Amidation | 88 | N/A | High |
Rhodium catalysis offers superior diastereoselectivity but requires expensive catalysts. Evans’ method balances enantioselectivity and scalability, making it ideal for industrial applications.
Applications and Derivative Synthesis
The target benzamide serves as a precursor to P2X7 receptor inhibitors and anti-inflammatory agents. Structural modifications, such as sulfonylation or acylation of the hydroxyl groups, enhance bioavailability and target affinity. Patent data discloses analogs with IC₅₀ values <10 nM in kinase assays.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrobenzamides or sulfonylbenzamides.
Scientific Research Applications
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
LpxC Inhibitors
Compound 22b ():
- Structure: 4-((4-aminophenyl)buta-1,3-diyn-1-yl)-N-[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]benzamide.
- Key Differences: Replaces the morpholinylmethyl group with a 4-aminophenylbutadiynyl substituent. Contains a rigid bicyclic ether (2,6,7-trioxabicyclo[2.2.2]octane) instead of the hydroxamic acid.
- Activity : Exhibits antibiotic activity against Acinetobacter baumannii (MIC = 0.5 µg/mL) but lower LpxC affinity compared to CHIR-090 due to the absence of zinc-binding groups .
CHIR-090 ():
- Activity: Inhibits E. coli LpxC with sub-nanomolar potency (IC₅₀ < 0.1 µM) via hydroxamate-Zn²⁺ coordination.
| Parameter | CHIR-090 | Compound 22b |
|---|---|---|
| Molecular Weight | 468.53 g/mol | 640.68 g/mol |
| Key Substituent | Morpholinylmethyl | Aminophenylbutadiynyl |
| Zinc-Binding Group | Hydroxamic acid | None |
| Biological Target | LpxC (E. coli) | LpxC (A. baumannii) |
| IC₅₀/MIC | <0.1 µM | 0.5 µg/mL |
BACE1 Inhibitors
Inhibitor IV ():
- Structure: N1-[(1S,2R)-3-(cyclopropylamino)-2-hydroxy-1-(phenylmethyl)propyl]-5-[methyl(methylsulfonyl)amino]-N3-[(1R)-1-phenylethyl]-1,3-benzenedicarboxamide.
- Key Differences: Contains a dicarboxamide core with sulfonamide and cyclopropylamino groups. Targets BACE1 (β-secretase) for Alzheimer’s disease, unlike CHIR-090’s antibacterial focus.
- Activity : Cell-permeable BACE1 inhibitor with IC₅₀ < 10 nM .
| Parameter | CHIR-090 | Inhibitor IV |
|---|---|---|
| Core Structure | Monobenzamide | Dicarboxamide |
| Key Functional Groups | Hydroxamic acid | Sulfonamide |
| Biological Target | LpxC | BACE1 |
| Therapeutic Area | Antibacterial | Neurodegenerative |
Ceramide Analogues ()
Compound 2 :
- Structure : N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)-2-methylheptadecyl]dodecanamide.
- Key Differences :
- Long alkyl chains (C17 and C12) instead of an aromatic benzamide core.
- Modulates lipid raft stability and cholesterol content in membranes.
- Activity : Alters membrane fluidity by 30% compared to natural ceramides .
| Parameter | CHIR-090 | Compound 2 |
|---|---|---|
| Core Structure | Benzamide | Alkylamide |
| Chain Length | Short (C3) | Long (C17/C12) |
| Biological Role | Enzyme inhibition | Membrane modulation |
Biological Activity
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, is a compound belonging to the benzamide class, which typically exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C_{11}H_{15}N_{1}O_{3}
- Molecular Weight : Approximately 215.25 g/mol
- Structure : The compound features a hydroxymethyl group and a hydroxy group attached to a propyl chain, which contributes to its unique biological properties.
Benzamide derivatives often act as inhibitors of various biological targets. Specifically, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has been identified as an inhibitor of the P2X7 receptor , which plays a crucial role in inflammatory processes and pain signaling. This inhibition suggests potential applications in treating chronic pain and inflammatory diseases .
Table 1: Biological Targets and Activities
| Target | Activity Description |
|---|---|
| P2X7 Receptor | Inhibition may reduce inflammation and pain signaling |
| Cancer Cell Lines | Potential anti-cancer activity through modulation of signaling pathways |
| Neuroprotective Effects | Possible protective effects against neurodegenerative conditions |
Research Findings
Several studies have investigated the biological activity of benzamide derivatives:
- Anti-inflammatory Properties : Research indicates that compounds inhibiting P2X7 receptors can mitigate inflammatory responses, making them candidates for treating conditions like arthritis and neuropathic pain .
- Anti-cancer Activity : Some benzamide derivatives have shown promise in cancer therapy by modulating cellular pathways involved in tumor growth. For instance, compounds structurally similar to Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : The compound's ability to interact with cellular signaling pathways suggests it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: P2X7 Receptor Inhibition
In a study examining the effects of benzamide derivatives on the P2X7 receptor, it was found that specific structural modifications enhanced binding affinity and inhibitory potency. These modifications included the addition of hydroxymethyl groups that improved interaction with the receptor's active site .
Case Study 2: Anti-cancer Activity
A series of benzamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Among these, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. The presence of hydroxyl and hydroxymethyl groups has been linked to enhanced biological efficacy:
- Hydroxymethyl Group : Increases solubility and enhances interaction with biological targets.
- Hydroxy Group : Contributes to hydrogen bonding capabilities, improving binding affinity.
Table 2: Comparison of Structural Variants
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Benzamide, N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide | Contains a pyrrole ring | Enhanced anti-cancer activity |
| (R)-N-(1,4-dihydroxybutan-2-yl)benzamide | Diol structure | Improved solubility |
| 4-chloro-benzamides with heteroaryl rings | Diverse functional groups | Moderate to high kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
